3-Methyl-2-(4-methyl-1,3-thiazol-2-yl)butanoic acid
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Overview
Description
3-Methyl-2-(4-methyl-1,3-thiazol-2-yl)butanoic acid is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by its unique structure, which includes a thiazole ring substituted with a methyl group and a butanoic acid side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(4-methyl-1,3-thiazol-2-yl)butanoic acid typically involves the formation of the thiazole ring followed by the introduction of the butanoic acid side chain. One common method involves the cyclization of a precursor molecule containing sulfur and nitrogen atoms under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or water and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of catalytic processes to enhance yield and reduce reaction times. These methods are designed to meet the demands of large-scale production while maintaining the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-(4-methyl-1,3-thiazol-2-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazole compounds. These products can have different chemical and biological properties, making them useful in various applications .
Scientific Research Applications
3-Methyl-2-(4-methyl-1,3-thiazol-2-yl)butanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 3-Methyl-2-(4-methyl-1,3-thiazol-2-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives, such as:
- 2-Methyl-4-(4-methyl-1,3-thiazol-2-yl)butanoic acid
- 4-Methyl-2-(4-methyl-1,3-thiazol-2-yl)butanoic acid
- 2-(4-Methyl-1,3-thiazol-2-yl)butanoic acid
Uniqueness
What sets 3-Methyl-2-(4-methyl-1,3-thiazol-2-yl)butanoic acid apart from these similar compounds is its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the 3-position of the butanoic acid side chain can enhance its interaction with certain molecular targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C9H13NO2S |
---|---|
Molecular Weight |
199.27 g/mol |
IUPAC Name |
3-methyl-2-(4-methyl-1,3-thiazol-2-yl)butanoic acid |
InChI |
InChI=1S/C9H13NO2S/c1-5(2)7(9(11)12)8-10-6(3)4-13-8/h4-5,7H,1-3H3,(H,11,12) |
InChI Key |
VVXZTIXUNCAITO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)C(C(C)C)C(=O)O |
Origin of Product |
United States |
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